

# The Discovery and Isolation of Antibacterial Agent PR-39: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Antibacterial agent 39 |           |
| Cat. No.:            | B15362014              | Get Quote |

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the potent antibacterial agent, PR-39. PR-39 is a proline-arginine-rich antimicrobial peptide originally isolated from the small intestine of pigs. This document details the foundational research, experimental methodologies, and quantitative data associated with this promising antibacterial agent and its human analogue, FALL-39.

# **Discovery and Initial Characterization**

PR-39 was first isolated and characterized in 1991 by Agerberth et al. from the upper part of the porcine small intestine.[1] The research was predicated on the hypothesis that the relatively sterile environment of the stomach and upper small intestine, despite constant exposure to microbes, suggested the presence of endogenous antibacterial compounds.[1] This led to the investigation of peptide fractions generated during the isolation of intestinal hormones.

Initial analysis of the purified peptide, named PR-39 for its 39 amino acid residues and high proline and arginine content, revealed a molecular mass of 4719.7 Da, as determined by plasma desorption mass spectrometry.[1] Amino acid analysis confirmed the abundance of proline (49 mol%) and arginine (26 mol%).[1]

Subsequent research led to the identification of a putative human counterpart to PR-39, named FALL-39.[2] This peptide was identified by probing a human bone marrow cDNA library and was subsequently chemically synthesized for further study.[2]



# **Quantitative Antimicrobial Activity**

The antimicrobial potency of PR-39 has been quantified against a range of bacterial species using standardized microdilution techniques to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The lower the MIC value, the more potent the antimicrobial agent.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of PR-39

| Bacterial Strain            | MIC (μM) | MBC (μM) |
|-----------------------------|----------|----------|
| Escherichia coli ATCC 25922 | 1        | 2        |
| Escherichia coli K88        | 2        | 4        |
| Salmonella typhimurium      | 4        | 8        |
| Salmonella choleraesuis     | 2        | 4        |
| Streptococcus suis          | >128     | >128     |
| Staphylococcus aureus       | >128     | >128     |

Data sourced from Shi et al., 1996.

# Experimental Protocols Isolation and Purification of Native PR-39 from Porcine Intestine

The original isolation of PR-39 from porcine small intestine involved a multi-step process combining precipitation and chromatographic techniques.[1] While the original publication provides a general outline, the following is a more detailed interpretation of the likely protocol.

### Materials:

- · Upper part of porcine small intestine
- Water, Ethanol, 0.2 M HCl, NaCl



- Alginic acid
- CM-cellulose resin
- Ammonium bicarbonate buffers (varying concentrations)
- Thin-layer chromatography (TLC) plates (silica gel)
- TLC developing solvent: 1-butanol/acetic acid/water/pyridine (15:3:12:10, by vol.)
- High-performance liquid chromatography (HPLC) system
- · Capillary electrophoresis system

### Protocol:

- Preparation of Crude Extract: A concentrate of thermostable intestinal peptides is prepared
  from the upper part of the porcine small intestine. This concentrate is dissolved in water and
  treated with ethanol.
- Adsorption and Elution: The peptides present in the neutral aqueous ethanol are adsorbed onto alginic acid. The bound peptides are subsequently eluted with 0.2 M HCl.
- Precipitation: The eluted peptide solution is saturated with NaCl to precipitate the peptides.
- Initial Purification: The resulting precipitate, containing antibacterial activity, is collected for further purification.
- Ion-Exchange Chromatography: The material is purified by conventional chromatography on a CM-cellulose column. Elution is performed stepwise with increasing concentrations of ammonium bicarbonate. PR-39 is expected to elute in the final peak with 0.4 M ammonium bicarbonate.
- Purity Assessment: The purity of the isolated peptide is assessed by thin-layer chromatography on silica gel plates and by capillary electrophoresis.

### **Recombinant Production and Purification of PR-39**



Due to the complexities of isolating native PR-39, recombinant expression systems have been developed. A common approach involves expressing PR-39 as a fusion protein in Escherichia coli.[3][4]

### Materials:

- E. coli expression strain (e.g., BL21(DE3)pLysS)
- Expression vector containing the PR-39 gene fused to a purification tag (e.g., GST or SUMO)
- · Luria-Bertani (LB) broth with appropriate antibiotics
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis buffer
- Affinity chromatography resin (e.g., Glutathione-Sepharose or Ni-NTA)
- Cleavage enzyme (e.g., enterokinase or SUMO protease)
- HPLC system with a C18 reverse-phase column

### Protocol:

- Expression: Transform the E. coli expression strain with the expression vector. Grow the transformed cells in LB broth to an optimal density (OD600 of 0.6-0.8). Induce protein expression by adding IPTG (e.g., to a final concentration of 0.4 mM) and continue incubation at a suitable temperature (e.g., 30°C) for several hours.
- Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or a French press.
- Affinity Chromatography: Centrifuge the cell lysate to pellet cellular debris. Apply the supernatant to the affinity chromatography column. Wash the column to remove unbound proteins.



- Elution and Cleavage: Elute the fusion protein from the column. Cleave the fusion protein with the appropriate protease to release the PR-39 peptide.
- Purification: Purify the recombinant PR-39 peptide using reverse-phase HPLC.

# Solid-Phase Synthesis of FALL-39

The human analogue of PR-39, FALL-39, has been chemically synthesized.[2] The following is a general protocol for the solid-phase peptide synthesis (SPPS) of proline-rich peptides like FALL-39, based on the Fmoc/tBu strategy.[5][6][7][8]

#### Materials:

- · Fmoc-Rink Amide resin
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagent solution (e.g., HBTU/HOBt or HATU in DMF)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., Reagent K: trifluoroacetic acid/thioanisole/water/phenol/ethanedithiol, 82.5:5:5:5:2.5)
- Cold diethyl ether

### Protocol:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel.
- Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin.
   Agitate the mixture for 5-10 minutes and then drain. Repeat this step once.



- Washing: Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and the coupling reagent in DMF. Add DIPEA to activate the amino acid. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
- Washing: Wash the resin with DMF and DCM.
- Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the FALL-39 sequence.
- Final Deprotection and Cleavage: After coupling the final amino acid, perform a final Fmoc deprotection. Wash and dry the resin. Add the cleavage cocktail to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Purification: Precipitate the cleaved peptide with cold diethyl ether. Purify
  the crude peptide by reverse-phase HPLC.

# Determination of Mechanism of Action: Inhibition of Macromolecular Synthesis

The mechanism of action of PR-39 involves the inhibition of DNA and protein synthesis.[9][10] The following is a generalized protocol to assess the effect of an antimicrobial peptide on bacterial macromolecular synthesis using radiolabeled precursors.[11]

### Materials:

- Log-phase bacterial culture (e.g., E. coli)
- Minimal essential medium
- PR-39 peptide
- Radiolabeled precursors: [3H]thymidine (for DNA synthesis), [3H]uridine (for RNA synthesis),
   and [3H]leucine (for protein synthesis)
- Trichloroacetic acid (TCA), 5% and 10% solutions



Scintillation fluid and counter

### Protocol:

- Bacterial Culture Preparation: Grow the test bacteria to mid-log phase in a suitable medium.
- Incubation with Peptide and Radiolabeled Precursors: Aliquot the bacterial culture into separate tubes. Add PR-39 at its MIC or a multiple of its MIC. To each tube, add one of the radiolabeled precursors. Include control tubes with no peptide.
- Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots from each tube.
- Precipitation of Macromolecules: Immediately add the aliquots to ice-cold 10% TCA to stop the incorporation of the radiolabeled precursors and precipitate the macromolecules.
- Washing: Collect the precipitate by filtration through glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol.
- Quantification: Place the dried filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the incorporated radioactivity (counts per minute) against time for both
  the control and PR-39-treated samples. A reduction in the incorporation of a specific
  radiolabeled precursor in the presence of PR-39 indicates inhibition of the corresponding
  macromolecular synthesis pathway.

# **Visualizations**

# **Signaling Pathways and Experimental Workflows**

To better illustrate the processes described, the following diagrams are provided in Graphviz DOT language.





Click to download full resolution via product page

Caption: Workflow for the isolation of native PR-39.





Click to download full resolution via product page

Caption: Proposed mechanism of action for PR-39.

## Conclusion

PR-39 stands as a significant discovery in the field of antimicrobial peptides. Its unique proline-arginine-rich structure and its mechanism of action, which involves the inhibition of fundamental cellular processes in bacteria, make it a compelling candidate for further research and development. The identification of its human analogue, FALL-39, further underscores the potential relevance of this class of peptides in innate immunity. The experimental protocols and data presented in this guide offer a foundational resource for scientists working to harness the therapeutic potential of PR-39 and related compounds. Continued investigation into the precise molecular interactions and the development of optimized synthetic and recombinant production methods will be crucial in advancing these promising antibacterial agents towards clinical applications.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Amino acid sequence of PR-39. Isolation from pig intestine of a new member of the family of proline-arginine-rich antibacterial peptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PR-39, a proline-rich peptide antibiotic from pig, and FALL-39, a tentative human counterpart PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and purification of two different antimicrobial peptides, PR-39 and Protegrin-1 in Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterologous production of porcine derived antimicrobial peptide PR-39 in Escherichia coli using SUMO and intein fusion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. journals.asm.org [journals.asm.org]
- 10. Secondary structure and membrane interaction of PR-39, a Pro+Arg-rich antibacterial peptide PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Isolation of Antibacterial Agent PR-39: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15362014#antibacterial-agent-39-discovery-and-isolation]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com